molecular formula C24H30N2O4S B136883 Siratiazem CAS No. 138778-28-6

Siratiazem

Cat. No.: B136883
CAS No.: 138778-28-6
M. Wt: 442.6 g/mol
InChI Key: VVZILLNNYUUOIY-PKTZIBPZSA-N
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Description

Siratiazem is a benzothiazepine derivative and an analogue of diltiazem. It is designed to be resistant to N-demethylation, which enhances its stability and efficacy. This compound is primarily known for its ability to inhibit calcium ion entry into cardiac and vascular smooth muscle cells, making it a valuable compound in cardiovascular research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of siratiazem involves an eight-step process that includes biocatalytic dynamic reductive kinetic resolution (DYRKR) of aryl α-chloro β-keto esters. This method yields structurally diverse chiral anti-aryl α-chloro β-hydroxy esters with high diastereoselectivity and enantioselectivity. The key intermediate, anti-(2S,3S)-1b, is obtained through LfSDR1-catalyzed reduction .

Industrial Production Methods

Industrial production of this compound leverages the same biocatalytic reduction reaction, coupled with an efficient, green chlorination reaction in flow. This method ensures high yields and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Siratiazem undergoes several types of chemical reactions, including:

    Reduction: The biocatalytic reduction of aryl α-chloro β-keto esters to chiral anti-aryl α-chloro β-hydroxy esters.

    Substitution: Chlorination reactions to introduce chlorine atoms into the molecular structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include chiral anti-aryl α-chloro β-hydroxy esters, which serve as key intermediates in the synthesis of this compound .

Scientific Research Applications

Siratiazem has a wide range of scientific research applications, including:

Mechanism of Action

Siratiazem exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to relaxation of the smooth muscle, resulting in vasodilation and reduced myocardial oxygen consumption. The primary molecular targets are the voltage-dependent calcium channels (VDCCs) in the cell membrane .

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: Another benzothiazepine derivative with similar calcium channel blocking properties.

    Clentiazem: A related compound with comparable pharmacological effects.

Uniqueness

Siratiazem is unique due to its resistance to N-demethylation, which enhances its stability and efficacy compared to diltiazem and clentiazem. This resistance makes this compound a valuable compound for long-term therapeutic applications .

Properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-16(2)25(4)14-15-26-20-8-6-7-9-21(20)31-23(22(24(26)28)30-17(3)27)18-10-12-19(29-5)13-11-18/h6-13,16,22-23H,14-15H2,1-5H3/t22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZILLNNYUUOIY-PKTZIBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138778-28-6
Record name Siratiazem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138778286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIRATIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHJ1X6AG9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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